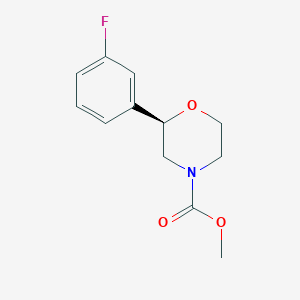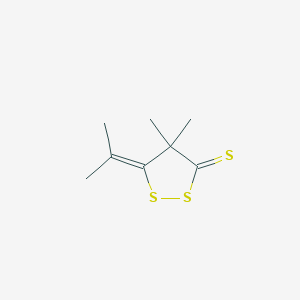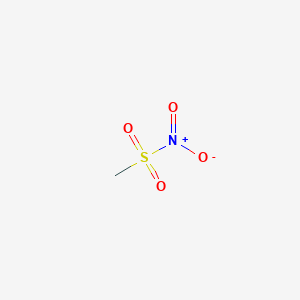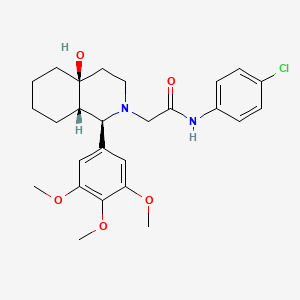![molecular formula C24H42N4O12 B12626527 D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-->6)-O-[6-deoxy-6-[(1-oxo-5-hexyn-1-yl)amino]-alpha-D-glucopyranosyl-(1-->4)]-2-deoxy-](/img/structure/B12626527.png)
D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-->6)-O-[6-deoxy-6-[(1-oxo-5-hexyn-1-yl)amino]-alpha-D-glucopyranosyl-(1-->4)]-2-deoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1–>6)-O-[6-deoxy-6-[(1-oxo-5-hexyn-1-yl)amino]-alpha-D-glucopyranosyl-(1–>4)]-2-deoxy-” is a complex organic compound that belongs to the class of aminoglycosides. Aminoglycosides are known for their antibiotic properties and are commonly used in the treatment of bacterial infections. This compound is characterized by its unique structure, which includes multiple sugar moieties and an amino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler sugar molecules. The key steps include:
Glycosylation: This involves the formation of glycosidic bonds between sugar molecules.
Amination: Introduction of amino groups into the sugar backbone.
Acylation: Addition of acyl groups to form the final structure.
Industrial Production Methods
Industrial production of such complex compounds often involves fermentation processes using genetically engineered microorganisms. These microorganisms are capable of producing the compound in large quantities, which are then purified through various chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can take place at the amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a model molecule for studying glycosidic bond formation and cleavage. It is also used in the synthesis of more complex molecules.
Biology
In biological research, the compound is studied for its interactions with bacterial ribosomes, which is crucial for understanding its antibiotic properties.
Medicine
Medically, the compound is explored for its potential use as an antibiotic. Its unique structure allows it to target specific bacterial strains, making it a valuable tool in the fight against antibiotic-resistant bacteria.
Industry
In the industrial sector, the compound is used in the production of other pharmaceuticals and as a research tool in the development of new drugs.
Mécanisme D'action
The compound exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis. This binding disrupts the translation process, leading to bacterial cell death. The molecular targets include the 30S subunit of the ribosome, and the pathways involved are related to protein synthesis inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Streptomycin
- Gentamicin
- Neomycin
Uniqueness
Compared to other aminoglycosides, this compound has a unique structure that includes a hexynyl group, which may contribute to its distinct biological activity. This structural difference can result in varied binding affinities and mechanisms of action, making it a unique candidate for further research.
Propriétés
Formule moléculaire |
C24H42N4O12 |
|---|---|
Poids moléculaire |
578.6 g/mol |
Nom IUPAC |
N-[[6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]hex-5-ynamide |
InChI |
InChI=1S/C24H42N4O12/c1-2-3-4-5-13(30)28-7-11-16(32)18(34)19(35)24(37-11)40-22-10(26)6-9(25)21(20(22)36)39-23-17(33)14(27)15(31)12(8-29)38-23/h1,9-12,14-24,29,31-36H,3-8,25-27H2,(H,28,30) |
Clé InChI |
RZZNPWWJPOVAGZ-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide](/img/structure/B12626448.png)
![2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine](/img/structure/B12626458.png)








![1-{4-[([1,1'-Biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12626514.png)


